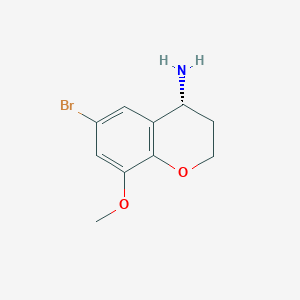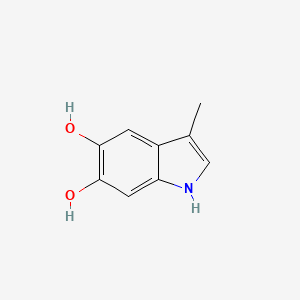
(3R)-pyrrolidine-3-thiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-pyrrolidine-3-thiol hydrochloride is a chiral compound with a pyrrolidine ring structure substituted with a thiol group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-pyrrolidine-3-thiol hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding pyrrolidine-3-thione precursor using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(3R)-pyrrolidine-3-thiol hydrochloride can undergo various chemical reactions, including:
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, base catalysts.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyrrolidine-3-thiol.
Substitution: Thioethers.
Aplicaciones Científicas De Investigación
(3R)-pyrrolidine-3-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3R)-pyrrolidine-3-thiol hydrochloride involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, modulating their activity. This interaction can affect various biochemical pathways, including redox regulation and enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-Methylpyrrolidine hydrochloride: Similar in structure but lacks the thiol group, making it less reactive in thiol-specific reactions.
methyl (3R)-pyrrolidine-3-carboxylate hydrochloride: Contains a carboxylate group instead of a thiol group, leading to different reactivity and applications.
Uniqueness
(3R)-pyrrolidine-3-thiol hydrochloride is unique due to the presence of the thiol group, which imparts distinct reactivity and allows for specific interactions with thiol-reactive reagents and biomolecules. This makes it particularly valuable in applications requiring thiol-specific chemistry and redox processes .
Propiedades
Fórmula molecular |
C4H10ClNS |
|---|---|
Peso molecular |
139.65 g/mol |
Nombre IUPAC |
(3R)-pyrrolidine-3-thiol;hydrochloride |
InChI |
InChI=1S/C4H9NS.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H/t4-;/m1./s1 |
Clave InChI |
BOKKMODFTCFDDY-PGMHMLKASA-N |
SMILES isomérico |
C1CNC[C@@H]1S.Cl |
SMILES canónico |
C1CNCC1S.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


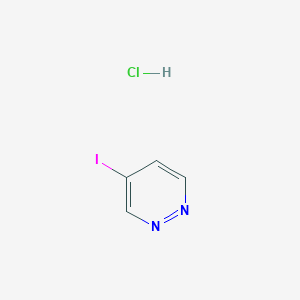
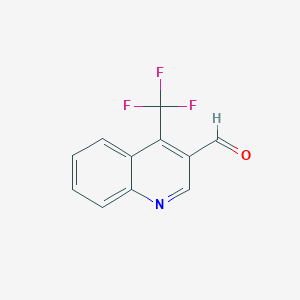
![3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B13028105.png)
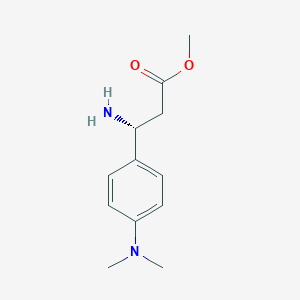

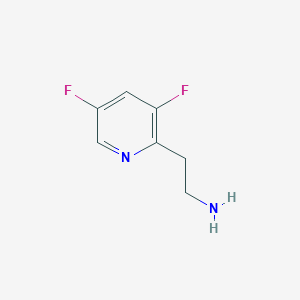
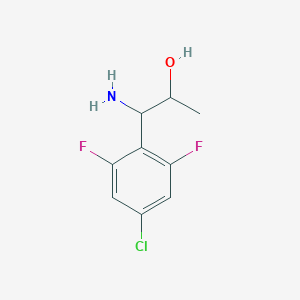
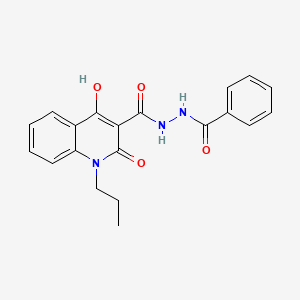
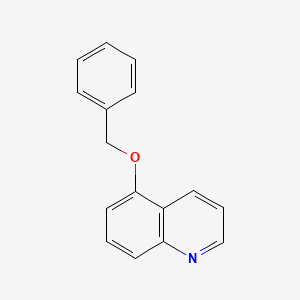
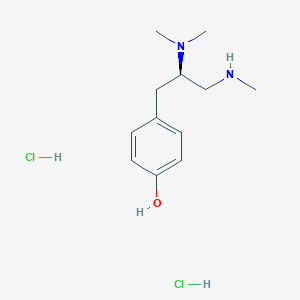
![7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028143.png)
![4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid](/img/structure/B13028148.png)
